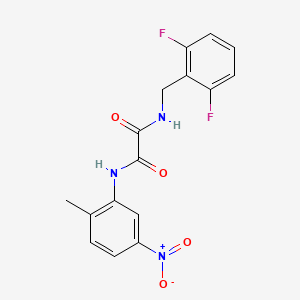
5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole (DCM-BP) is a synthetic compound that has been studied for its potential applications in scientific research. DCM-BP was initially synthesized in the laboratory using a modified Knoevenagel condensation reaction. This compound has been studied for its potential applications in a variety of areas, including biochemistry, physiology, and pharmaceutical research. In
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Spectral Characterization : The compound and its derivatives have been synthesized and characterized using analytical data, FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy. The study includes the investigation of molecular geometry, energy values, and charge distributions, highlighting the impact of different substituents on the compound's stability and decomposition points (Gürbüz et al., 2016).
Synthesis and Activity Against Acanthamoeba castellanii : Chloro-, bromo-, and methyl-analogues of the compound have been synthesized and tested for in vitro activity against the protozoa Acanthamoeba castellanii, indicating the potential biological activity of these compounds (Kopanska et al., 2004).
Biological and Chemical Applications
Antimicrobial Activity : Some derivatives of the compound, such as 5,6-dichloro-1H-benzimidazole-2-carboxamides, have been synthesized and shown to have in vitro antibacterial and antifungal activity, particularly against S. aureus and E. coli (Özden et al., 2011).
H+/K+-ATPase Inhibitors : The compound's derivatives have been studied as inhibitors of H+/K+-ATPase, a key enzyme in acid secretion. The study explores how the electronic properties of substituents affect the compound's stability and activity (Ife et al., 1989).
Advanced Material Applications
- Ferroelectricity and Antiferroelectricity : Research on derivatives like 5,6-dichloro-2-methylbenzimidazole has revealed their potential in ferroelectricity and antiferroelectricity, which could be significant in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Propriétés
IUPAC Name |
5,6-dichloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3/c1-19-11-5-9(15)8(14)4-10(11)18-13(19)7-2-3-12(16)17-6-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQZBVVBBPDYSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1C3=CN=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

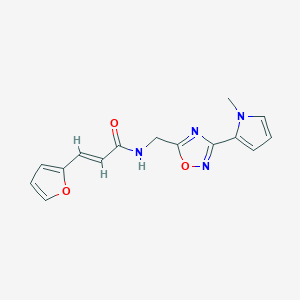
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/no-structure.png)
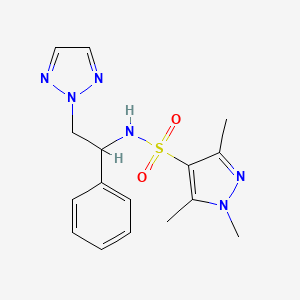

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)
![N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2381813.png)
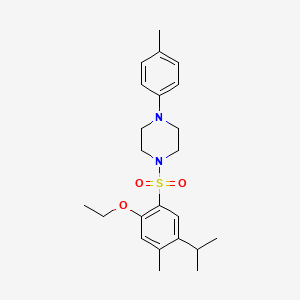
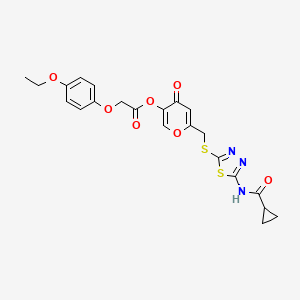
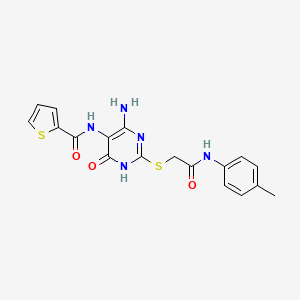
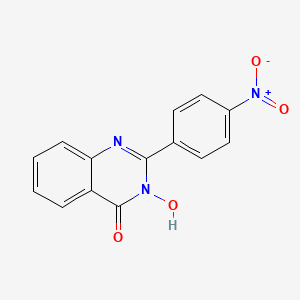

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)
